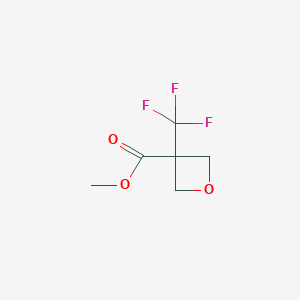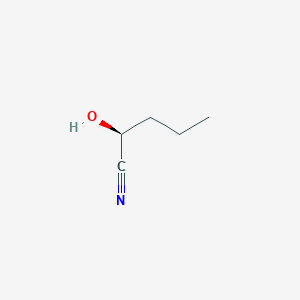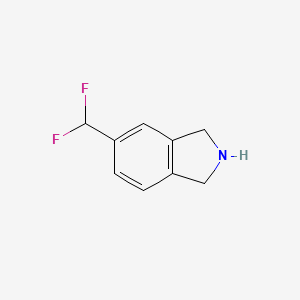
Methyl 3-(trifluoromethyl)oxetane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(trifluoromethyl)oxetane-3-carboxylate is a chemical compound characterized by the presence of an oxetane ring substituted with a trifluoromethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the cyclization of a suitable precursor, such as an epoxide, using a base like sodium hydride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The trifluoromethyl group can be introduced via nucleophilic substitution using reagents like trifluoromethyl iodide under appropriate conditions .
Industrial Production Methods
Industrial production of Methyl 3-(trifluoromethyl)oxetane-3-carboxylate may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trifluoromethyl)oxetane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide for introducing the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxetane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-(trifluoromethyl)oxetane-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties can be exploited to develop new materials with desirable characteristics, such as improved thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which Methyl 3-(trifluoromethyl)oxetane-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
Methyl oxetane-3-carboxylate: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Trifluoromethyl oxetane: Similar structure but without the carboxylate ester, leading to different chemical properties and uses.
Uniqueness
Methyl 3-(trifluoromethyl)oxetane-3-carboxylate is unique due to the combination of the trifluoromethyl group and the oxetane ring, which imparts distinct electronic and steric properties. This combination enhances its potential for use in various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H7F3O3 |
|---|---|
Molecular Weight |
184.11 g/mol |
IUPAC Name |
methyl 3-(trifluoromethyl)oxetane-3-carboxylate |
InChI |
InChI=1S/C6H7F3O3/c1-11-4(10)5(2-12-3-5)6(7,8)9/h2-3H2,1H3 |
InChI Key |
XBDLRUVOLZZBTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(COC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)

![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)



